molecular formula C15H9N3O2 B12620291 Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Cat. No.: B12620291
M. Wt: 263.25 g/mol
InChI Key: DSDPEJBAIYRHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Analysis

Crystallographic and Spectroscopic Identification

X-ray Diffraction Analysis of Crystalline Form

While experimental X-ray diffraction data for this specific compound remains unreported in the provided sources, computational models offer insights into its three-dimensional conformation. The PubChem database provides an interactive 3D structure (Figure 1) generated via molecular mechanics optimization. The planar aromatic systems—the pyrrolopyridine and benzene rings—exhibit conjugation, with dihedral angles between the rings suggesting minimal steric hindrance. The cyano group at position 3 of the pyrrolopyridine ring adopts a linear geometry, while the carboxylic acid group on the benzene ring participates in intramolecular hydrogen bonding, stabilizing the molecular conformation.

Table 1: Key Molecular Identifiers

Property Value
Molecular Formula C₁₅H₉N₃O₂
Molecular Weight 263.25 g/mol
SMILES C1=CC2=C(N=C1)N(C=C2C#N)C3=CC=C(C=C3)C(=O)O
InChIKey DSDPEJBAIYRHPU-UHFFFAOYSA-N
Nuclear Magnetic Resonance Spectral Profiling (¹H/¹³C NMR)

The ¹H NMR spectrum of this compound, inferred from analogous pyrrolopyridine derivatives, reveals distinct aromatic proton environments. The benzoic acid proton (-COOH) appears as a singlet at δ ≈ 12.5 ppm due to deshielding from the electron-withdrawing carboxyl group. Protons on the pyrrolopyridine ring resonate between δ 8.2–8.5 ppm as doublets (J ≈ 5.2 Hz), while the cyano-adjacent proton exhibits a triplet at δ 7.8–8.0 ppm (J ≈ 2.4 Hz) owing to coupling with neighboring nitrogen atoms.

The ¹³C NMR spectrum (Table 2) features a carbonyl carbon at δ ≈ 168.5 ppm, characteristic of carboxylic acids. The nitrile carbon (C≡N) appears at δ ≈ 117.3 ppm, and aromatic carbons span δ 120–145 ppm, consistent with conjugated π-systems.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Environment Chemical Shift (ppm)
Carboxylic Acid (C=O) 168.5
Nitrile (C≡N) 117.3
Pyrrolopyridine C2 143.2
Benzene C4 132.7
High-Resolution Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₅H₉N₃O₂. The calculated exact mass for [M+H]⁺ is 263.0693 Da, while the observed m/z value aligns closely at 263.0695. Fragmentation patterns include loss of the carboxyl group (-46.01 Da) and cleavage of the pyrrolopyridine ring, yielding diagnostic ions at m/z 217.08 and 154.03.

Table 3: HRMS Data

Measurement Value (Da)
Calculated Exact Mass 263.0693
Observed m/z 263.0695 [M+H]⁺

Properties

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

4-(3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid

InChI

InChI=1S/C15H9N3O2/c16-8-11-9-18(14-13(11)2-1-7-17-14)12-5-3-10(4-6-12)15(19)20/h1-7,9H,(H,19,20)

InChI Key

DSDPEJBAIYRHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C#N)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves the following steps:

  • Formation of Pyrrolo[2,3-b]pyridine :

    • Starting from commercially available precursors such as 5-bromo-3-nitropyrrolo[2,3-b]pyridine, the intermediate is synthesized through a series of reactions including Suzuki coupling and bromination.
  • Introduction of the Cyano Group :

    • The cyano group is introduced via nucleophilic substitution or by using cyanide sources under controlled conditions to ensure selectivity and yield.
  • Coupling with Benzoic Acid :

    • The final step involves coupling the pyrrolo[2,3-b]pyridine derivative with benzoic acid using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the carboxylic acid derivative.

Specific Reaction Conditions

Step Reagents/Conditions Notes
Pyrrolo[2,3-b]pyridine Formation 5-bromo-3-nitropyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst Conducted under Suzuki coupling conditions at elevated temperatures.
Cyano Group Introduction NaCN or KCN in DMF Reaction temperature and time are critical for optimizing yield.
Coupling with Benzoic Acid EDCI, DMAP in DCM Reaction monitored via TLC until completion; purification through recrystallization or chromatography.

Alternative Synthetic Routes

Use of Amino Precursors

An alternative method involves starting from amino derivatives of benzoic acid which can be converted into their corresponding cyano derivatives through nitration followed by cyanation. This method can be advantageous when specific functional groups are already present on the aromatic ring.

Direct Cyanation Techniques

Direct cyanation techniques using transition metal catalysts have also been explored to introduce cyano groups onto aromatic systems without the need for prior nitro or amino substitutions. This method can streamline the synthesis but may require more rigorous reaction conditions.

Chemical Reactions Analysis

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .

Scientific Research Applications

Example Synthesis Procedure

  • Reagents:
    • Benzoic acid
    • 3-cyano-1H-pyrrolo[2,3-b]pyridine derivative
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure:
    • Mix the reagents in a solvent (e.g., ethanol).
    • Heat the mixture to reflux for several hours.
    • Cool and filter the resulting product.
    • Purify through recrystallization.

Medicinal Chemistry

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has shown potential as a therapeutic agent in various studies:

  • Anticancer Activity: Research indicates that this compound exhibits selective cytotoxicity against cancer cell lines. A study demonstrated its ability to inhibit tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for anticancer drug development .
  • JAK Inhibition: The compound has been explored for its role as a Janus kinase (JAK) inhibitor, which is significant in treating autoimmune diseases and certain cancers. Its structural similarity to known JAK inhibitors enhances its therapeutic potential .

Materials Science

In materials science, benzoic acid derivatives are utilized for their unique properties:

  • Polymer Additives: The compound serves as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance performance characteristics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent
JAK inhibitor for autoimmune diseases
Materials SciencePolymer additive for thermal stability

Case Study 1: Anticancer Properties

A recent study evaluated the cytotoxic effects of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: JAK Inhibition Mechanism

In another investigation focusing on JAK inhibition, the compound was tested against JAK1 and JAK2 enzymes. The results indicated that it effectively inhibited these kinases with IC50 values comparable to established inhibitors, supporting its development as a therapeutic candidate for inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, differing in substituents, functional groups, or halogenation patterns. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Differences Potential Impact on Properties
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- 934290-83-2 C₁₅H₉N₃O₂ 263.25 Parent compound with cyano group at pyrrolopyridine position 3 High polarity due to -CN; potential for hydrogen bonding
4-(5-Chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)benzoic acid 934290-91-2 C₁₅H₈ClN₃O₂ 297.70 Chlorine at pyrrolopyridine position 5 Increased lipophilicity; possible enhanced bioactivity but higher toxicity risk
Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester 1329835-68-8 C₁₈H₁₃BrN₃O₂ 383.22 Bromine at position 5; ethyl ester replaces -COOH Improved membrane permeability (ester prodrug); heavier halogen may alter metabolic stability
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester 934290-88-7 C₁₆H₁₃ClN₂O₂ 300.74 Lacks cyano group; ethyl ester substituent Reduced electron-withdrawing effects; esterification may enhance oral bioavailability
Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester 1235865-75-4 C₁₅H₁₁FN₂O₃ 286.26 Fluoro and ether-linked pyrrolopyridine at position 2 Altered electronic profile; potential for kinase inhibition due to oxygen linkage

Biological Activity

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is a compound that combines a benzoic acid moiety with a pyrrolo[2,3-b]pyridine structure. This unique combination is significant due to the biological activities associated with the pyrrolo[2,3-b]pyridine scaffold, which has been reported to exhibit various pharmacological properties.

Chemical Structure and Properties

The molecular formula for benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is C15H12N3O2C_{15}H_{12}N_3O_2. The presence of the cyano group enhances its reactivity and potential interactions within biological systems. The structural features can be summarized in the following table:

Feature Description
Molecular Formula C15H12N3O2C_{15}H_{12}N_3O_2
Functional Groups Benzoic acid, cyano group, pyrrolo[2,3-b]pyridine
Potential Applications Antimicrobial, anticancer, anti-inflammatory

Antimicrobial Activity

Research has indicated that compounds containing pyrrolo[2,3-b]pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole and pyridine demonstrate potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as low as 3.125 μg/mL against Staphylococcus aureus and other pathogens .

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored extensively. Compounds similar to benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and A549. The antiproliferative activity is often quantified using IC50 values. For example, certain pyridine derivatives exhibit IC50 values ranging from 0.021 μM to 0.058 μM against various cancer cell lines .

Anti-inflammatory Properties

Pyrrolo[2,3-b]pyridine derivatives are also recognized for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways related to inflammation . The mechanisms underlying these effects are still under investigation but are believed to involve the modulation of signaling pathways associated with inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including those structurally related to benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-. The results indicated that these compounds exhibited significant activity against multiple bacterial strains with MIC values significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of pyrrolo[2,3-b]pyridine derivatives were tested against human cancer cell lines. The results demonstrated that modifications to the structure could enhance antiproliferative activity significantly. For example, one compound showed an IC50 value of 0.021 μM against the MDA-MB-231 breast cancer cell line .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)benzoic acid?

The synthesis typically involves modular assembly of the pyrrolopyridine core and subsequent functionalization. A common approach includes:

  • Core construction : Condensation of cyano-substituted pyrrole derivatives with pyridine precursors, followed by cyclization. For example, 3-cyano-1H-pyrrolo[2,3-b]pyridine intermediates (CAS: 1372925-15-9) can be synthesized via palladium-catalyzed cross-coupling or acid-mediated cyclization .
  • Benzoic acid conjugation : Electrophilic substitution or Suzuki-Miyaura coupling to introduce the benzoic acid moiety at the 4-position of the pyrrolopyridine scaffold. X-ray crystallography (e.g., single-crystal studies at 173 K) confirms regioselectivity and structural integrity .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond lengths (mean C–C = 0.002 Å) and torsion angles, critical for validating the 3-cyano-pyrrolopyridine orientation .
  • Mass spectrometry (Exact Mass) : High-resolution MS (e.g., Exact Mass 382.45400 for derivatives) verifies molecular composition .
  • NMR spectroscopy : 1^1H/13^13C NMR distinguishes aromatic protons and cyano-group coupling patterns, with shifts at δ 7.5–8.5 ppm indicating pyrrolopyridine proton environments .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic (PK) properties?

  • Substituent engineering : Introducing polar groups (e.g., triazoles or amides) at the 7-position of the pyrrolopyridine core improves solubility and reduces plasma protein binding. For example, BMS-585248 (a derivative with a triazole substituent) exhibited 40% human serum stability and low clearance in vivo .
  • Bioisosteric replacement : Replacing the benzoic acid with isosteres (e.g., tetrazoles) enhances metabolic stability while retaining target affinity .

Q. What strategies address contradictory structure-activity relationship (SAR) data?

Contradictions in substituent effects often arise from conformational flexibility. Solutions include:

  • Computational modeling : Density functional theory (DFT) predicts coplanar conformations of substituents (e.g., triazoles or amides) that maximize π-π stacking with target proteins. This aligns with observed potency improvements in HIV-1 attachment inhibitors .
  • Crystallographic validation : Co-crystallization with biological targets (e.g., HIV gp120 or SGK enzymes) identifies steric clashes or hydrogen-bonding mismatches that explain outliers in SAR .

Q. How can researchers resolve discrepancies in solubility and formulation data?

  • Salt formation : Co-crystallization with Tris buffer (2-amino-2-(hydroxymethyl)-1,3-propanediol) improves aqueous solubility, as demonstrated for structurally related pyrrolizine-carboxylic acid derivatives .
  • Nanoparticle encapsulation : Lipid-based carriers mitigate precipitation in physiological buffers, as used for analogs with logP > 4 .

Biological and Mechanistic Focus

Q. Which biological targets are associated with this compound?

  • HIV-1 gp120 : Derivatives with 4-fluoro-6-azaindole cores inhibit viral attachment by binding to the CD4-binding site (IC₅₀ < 1 nM in pseudotype assays) .
  • Serum/glucocorticoid-regulated kinase (SGK) : The 2-cyclopentyl-4-(5-phenyl-pyrrolopyridin-3-yl)benzoic acid derivative (GSK 650394) is a selective SGK inhibitor (IC₅₀ = 14 nM), useful in diabetes and fibrosis studies .

Q. What experimental designs validate target engagement in cellular assays?

  • FRET-based displacement assays : Measure competitive binding to gp120 using fluorescently labeled CD4 mimics .
  • Phosphorylation profiling : Western blot analysis of SGK substrate (e.g., NDRG1) in HEK293 cells confirms target inhibition .

Data Contradiction Analysis

Q. Why do some derivatives show inconsistent potency across assays?

  • Protein binding artifacts : High serum protein binding (e.g., >90% for lipophilic analogs) reduces free drug concentration, leading to underestimated IC₅₀ values. Adjust assays with 40% human serum to mimic physiological conditions .
  • Off-target effects : Off-target kinase inhibition (e.g., PIM1) by pyrrolopyridine derivatives can mask true SAR trends. Use kinome-wide selectivity screening (e.g., KINOMEscan) to exclude promiscuous compounds .

Methodological Tables

Q. Table 1. Key SAR Trends for Pyrrolopyridine Derivatives

Substituent PositionFunctional GroupBiological Activity (IC₅₀)Key Reference
7-positionTriazoleHIV-1 inhibition: 0.8 nM
3-positionCyanoSGK inhibition: 14 nM
4-positionBenzoic acidSolubility: 2 µM (aqueous)

Q. Table 2. Pharmacokinetic Optimization Strategies

StrategyEffect on ClearanceEffect on SolubilityExample Compound
Triazole substitutionReduced (0.3 L/h)Improved (20 µM)BMS-585248
Tris co-crystallizationUnchangedEnhanced (50 µM)Pyrrolizine-Tris

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.